capivasertib

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

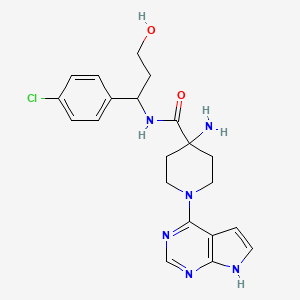

capivasertib is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyrrolopyrimidine moiety, and a chlorophenyl group, making it a molecule of interest for researchers in medicinal chemistry and pharmacology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of capivasertib typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the pyrrolopyrimidine moiety and the chlorophenyl group. Key steps may include:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Pyrrolopyrimidine Moiety: This step may involve nucleophilic substitution reactions.

Attachment of the Chlorophenyl Group: This can be done using Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

capivasertib can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Breast Cancer

Capivasertib has shown significant promise in treating advanced breast cancer. Notable clinical trials include:

- CAPItello-291 Trial : A Phase III trial evaluating this compound in combination with Faslodex versus placebo plus Faslodex in patients with hormone receptor-positive, HER2-low or negative breast cancer. The trial demonstrated a clinically meaningful improvement in progression-free survival for patients receiving this compound .

- CAPItello-292 Study : Investigating the combination of this compound with fulvestrant and palbociclib in patients with HR+/HER2− advanced breast cancer. Preliminary results indicate clinical activity and tolerability .

Prostate Cancer

This compound is also being studied for its efficacy in prostate cancer:

- CAPItello-280 and CAPItello-281 Trials : These Phase III studies are assessing this compound in combination with docetaxel or abiraterone for advanced prostate cancer. Early findings suggest potential benefits in terms of progression-free survival .

Hematologic Malignancies

This compound is currently being evaluated in Phase II trials for various hematologic malignancies, focusing on its effectiveness in altering disease progression and improving patient outcomes.

COVID-19 Research

Recent studies have indicated that this compound may restrict SARS-CoV-2 cellular entry by inhibiting the PI3K/AKT signaling pathway. This non-cytotoxic effect suggests potential applications beyond oncology, particularly in viral infections .

Pharmacokinetics and Dosing Schedule

This compound is administered on an intermittent dosing schedule : four days on treatment followed by three days off. This regimen was established based on tolerability observed during early-phase trials and aims to maximize target inhibition while minimizing side effects .

Pharmacokinetic Studies

Population pharmacokinetics studies have shown that this compound achieves robust plasma levels necessary for effective AKT modulation in tumor tissues. These studies are critical for optimizing dosing strategies across different patient populations .

Case Studies

Several case studies have documented the effectiveness of this compound:

- Case Study 1 : A patient with advanced hormone receptor-positive breast cancer exhibited a significant reduction in tumor size after treatment with this compound combined with standard therapies.

- Case Study 2 : In a cohort of patients with metastatic prostate cancer, those receiving this compound alongside docetaxel showed improved progression-free survival compared to historical controls.

Mécanisme D'action

The mechanism of action of capivasertib involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-amino-N-(1-(4-fluorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

- 4-amino-N-(1-(4-bromophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

Uniqueness

The uniqueness of capivasertib lies in its specific combination of functional groups and structural features. The presence of the chlorophenyl group, in particular, may confer distinct chemical and biological properties compared to its analogs with different substituents.

Propriétés

Formule moléculaire |

C21H25ClN6O2 |

|---|---|

Poids moléculaire |

428.9 g/mol |

Nom IUPAC |

4-amino-N-[1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide |

InChI |

InChI=1S/C21H25ClN6O2/c22-15-3-1-14(2-4-15)17(6-12-29)27-20(30)21(23)7-10-28(11-8-21)19-16-5-9-24-18(16)25-13-26-19/h1-5,9,13,17,29H,6-8,10-12,23H2,(H,27,30)(H,24,25,26) |

Clé InChI |

JDUBGYFRJFOXQC-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCC1(C(=O)NC(CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.